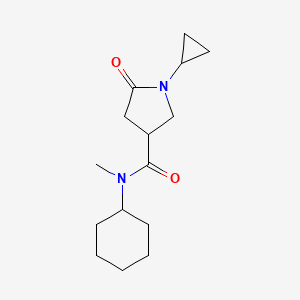![molecular formula C9H13NO2 B7515316 N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)
N-[1-(furan-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(furan-2-yl)ethyl]propanamide, also known as FEN, is a chemical compound that has been the subject of extensive scientific research in recent years. It is a synthetic compound that is used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. FEN has shown promising results in various studies, and its potential applications are still being explored.
Wirkmechanismus
N-[1-(furan-2-yl)ethyl]propanamide acts as a modulator of the dopamine and norepinephrine systems in the brain. It increases the release of dopamine and norepinephrine, which helps in improving cognitive function and mood. N-[1-(furan-2-yl)ethyl]propanamide also acts as an antioxidant and protects the brain from oxidative stress, which is a known factor in the development of various neurological disorders.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which helps in improving cognitive function and mood. N-[1-(furan-2-yl)ethyl]propanamide also acts as an antioxidant and protects the brain from oxidative stress. It has also been shown to have anti-inflammatory effects and can help in reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(furan-2-yl)ethyl]propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-[1-(furan-2-yl)ethyl]propanamide is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, N-[1-(furan-2-yl)ethyl]propanamide has some limitations as well. It is a relatively new compound, and its long-term effects on the body are still unknown. Researchers need to be cautious while using N-[1-(furan-2-yl)ethyl]propanamide in experiments, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for N-[1-(furan-2-yl)ethyl]propanamide research. One potential application of N-[1-(furan-2-yl)ethyl]propanamide is in the treatment of addiction. N-[1-(furan-2-yl)ethyl]propanamide has been shown to reduce drug-seeking behavior in animal models, and more research is needed to explore its potential use in the treatment of addiction. N-[1-(furan-2-yl)ethyl]propanamide can also be used in the development of new drugs for the treatment of neurological disorders. Researchers can use N-[1-(furan-2-yl)ethyl]propanamide as a starting point to develop new compounds that have similar or improved therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of N-[1-(furan-2-yl)ethyl]propanamide on the body. This can help in the development of new drugs and therapies for various diseases and disorders.
Synthesemethoden
N-[1-(furan-2-yl)ethyl]propanamide can be synthesized using a two-step process. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride. In the second step, the resulting compound is reacted with N-(2-aminoethyl)propanamide to yield N-[1-(furan-2-yl)ethyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(furan-2-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective effects and can help in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. N-[1-(furan-2-yl)ethyl]propanamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWIHZNKWRZODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(Furan-2-yl)ethyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
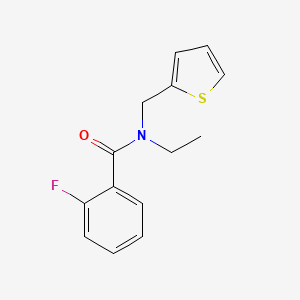
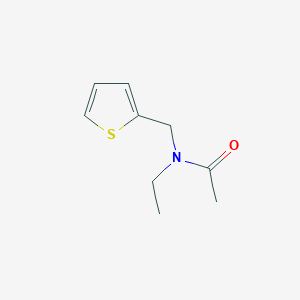
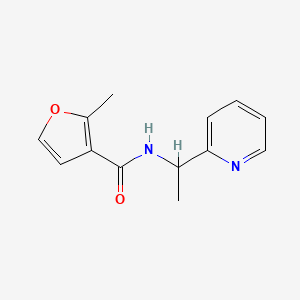
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
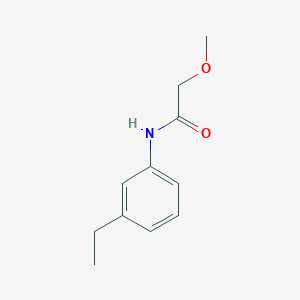
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)

